molecular formula C13H17NO5 B15223725 (S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No.: B15223725
M. Wt: 267.28 g/mol
InChI Key: OUGQJOKGFAIFAQ-JWXWKVPASA-N
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Description

(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by a cyclooctene ring attached to a carbonate group, which is further linked to a 2,5-dioxopyrrolidin-1-yl moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of cyclooctene with a carbonate reagent in the presence of a catalyst. One common method is the use of succinimidyl carbonate, which reacts with cyclooctene under mild conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to avoid any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.

    Substitution: The carbonate group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate exerts its effects involves its reactivity with various functional groups. The carbonate moiety is particularly reactive, allowing for the formation of stable covalent bonds with nucleophiles. This reactivity is exploited in bioorthogonal labeling, where the compound reacts with tetrazine-functionalized molecules to form stable adducts . The molecular targets and pathways involved depend on the specific application, but the compound’s ability to form covalent bonds is a key feature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate is unique due to its cyclooctene ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring bioorthogonal labeling and targeted drug delivery. The (S)-configuration also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

[(1S,4Z)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1-/t10-/m1/s1

InChI Key

OUGQJOKGFAIFAQ-JWXWKVPASA-N

Isomeric SMILES

C1C/C=C\CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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